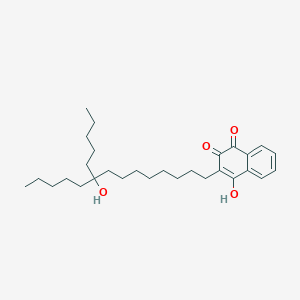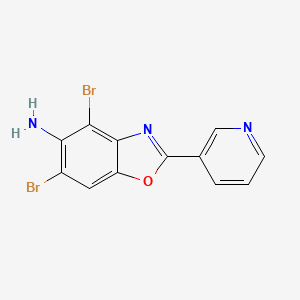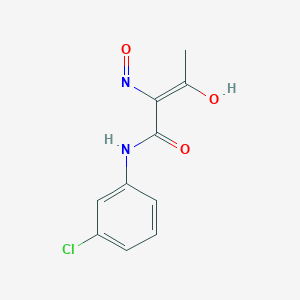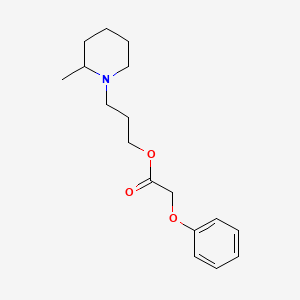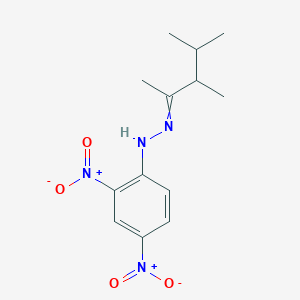
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 3,4-Dimethyl-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is a condensation process where the carbonyl group of the ketone reacts with the hydrazine derivative to form the hydrazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require an acidic catalyst like sulfuric acid to proceed efficiently .
Industrial Production Methods
Industrial production methods for hydrazones, including this compound, often involve large-scale batch reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone can undergo various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from ketones and hydrazines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biological Studies: Employed in the study of enzyme mechanisms and inhibition.
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of various organic compounds and materials
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the final hydrazone product. This mechanism is typical for hydrazone formation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pentanone 2,4-dinitrophenyl hydrazone
- 2-Butanone 2,4-dinitrophenyl hydrazone
- Valeraldehyde 2,4-dinitrophenyl hydrazone
Uniqueness
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is unique due to the presence of two methyl groups at the 3 and 4 positions of the pentanone moiety. This structural feature can influence its reactivity and physical properties, making it distinct from other similar hydrazones .
Propiedades
Fórmula molecular |
C13H18N4O4 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-(3,4-dimethylpentan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-8(2)9(3)10(4)14-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h5-9,15H,1-4H3 |
Clave InChI |
UCJDTZKHMOZKQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



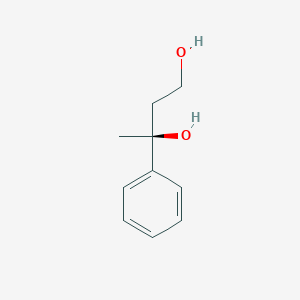

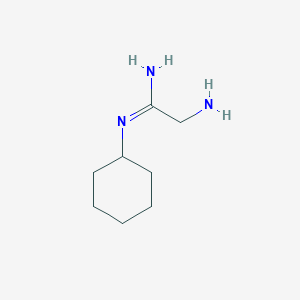
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
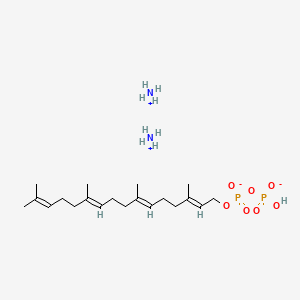


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
